

An In-Depth Technical Guide to D-Glycerol-3-13C in Metabolic Research

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **D-Glycerol-3-13C**, a stable isotope-labeled compound crucial for tracing metabolic pathways. This document details its chemical properties, applications in metabolic flux analysis, and experimental protocols for its use with key analytical techniques.

Core Compound Details: D-Glycerol-3-13C

D-Glycerol-3-13C is a form of D-Glycerol in which one of the terminal carbon atoms (C3) is replaced with its stable isotope, carbon-13. This isotopic labeling allows researchers to track the metabolism of glycerol through various biochemical pathways without the use of radioactive tracers.

Property	Value	Source(s)
CAS Number	154278-20-3	[1][2][3][4][5]
Molecular Formula	C ₂ 13CH ₈ O ₃	
Molecular Weight	93.09 g/mol	_
IUPAC Name	(2S)-(1-13C)propane-1,2,3-triol	_

Applications in Metabolic Research



D-Glycerol-3-13C is a powerful tool in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. By introducing the ¹³C-labeled glycerol, researchers can trace the path of the labeled carbon as it is incorporated into various metabolites. This provides insights into the activity of key metabolic pathways, including:

- Glycerol Metabolism: Directly tracing the entry of glycerol into metabolic pathways.
- Gluconeogenesis: Following the conversion of glycerol into glucose.
- Tricarboxylic Acid (TCA) Cycle: Observing the incorporation of glycerol-derived carbons into TCA cycle intermediates.
- Pentose Phosphate Pathway (PPP): Assessing the contribution of glycerol to the synthesis of pentoses and NADPH.
- Fatty Acid and Triglyceride Synthesis: Monitoring the use of the glycerol backbone in lipid synthesis.

Experimental Protocols

The two primary analytical techniques for tracing ¹³C labels from **D-Glycerol-3-13C** are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Metabolic Flux Analysis using GC-MS

GC-MS is a highly sensitive technique for identifying and quantifying ¹³C-labeled metabolites. The general workflow involves cell culture, metabolite extraction, derivatization, and analysis by GC-MS.

- a. Cell Culture and Labeling:
- Culture cells in a defined medium to ensure all carbon sources are known.
- Introduce **D-Glycerol-3-13C** into the medium as the sole carbon source or in combination with other unlabeled carbon sources, depending on the experimental design.



- Allow the cells to reach a metabolic and isotopic steady state. This typically requires several cell doublings.
- b. Metabolite Extraction:
- Quench metabolic activity rapidly, often using cold methanol or another solvent mixture.
- Extract intracellular metabolites using a suitable solvent system (e.g., methanol/water/chloroform).
- Separate the polar (containing central metabolites) and non-polar phases.
- c. Derivatization:
- Dry the metabolite extracts.
- Derivatize the metabolites to make them volatile for GC analysis. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
- d. GC-MS Analysis:
- Inject the derivatized sample into the GC-MS system.
- Separate the metabolites on a GC column.
- Detect the mass fragments of the eluted metabolites using the mass spectrometer.
- Analyze the mass isotopomer distributions to determine the extent and position of ¹³C labeling in each metabolite.

Metabolic Analysis using NMR Spectroscopy

NMR spectroscopy provides detailed information about the position of ¹³C labels within a molecule, which is invaluable for pathway elucidation.

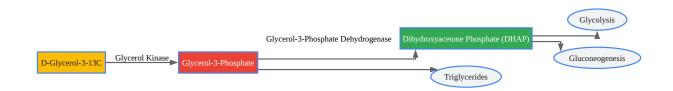
- a. Sample Preparation:
- Follow the cell culture, labeling, and extraction steps as described for GC-MS.



- Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O)
 containing a known concentration of an internal standard.
- b. NMR Data Acquisition:
- Acquire one-dimensional (1D) and two-dimensional (2D) ¹³C NMR spectra.
- Proton-decoupled 1D ¹³C NMR is often used for its simplicity and clear signals.
- Advanced 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) can provide correlations between ¹³C and attached protons, aiding in metabolite identification and localization of the ¹³C label.
- c. Data Analysis:
- Identify labeled metabolites by comparing the spectra to databases and standards.
- Quantify the ¹³C enrichment at specific atomic positions by analyzing the signal intensities and satellite peaks.

Signaling Pathway and Experimental Workflow Diagrams

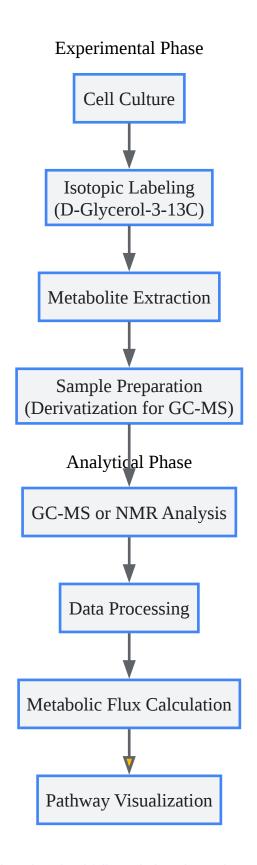
The following diagrams illustrate the key metabolic pathways involved in glycerol metabolism and a typical experimental workflow for ¹³C metabolic flux analysis.



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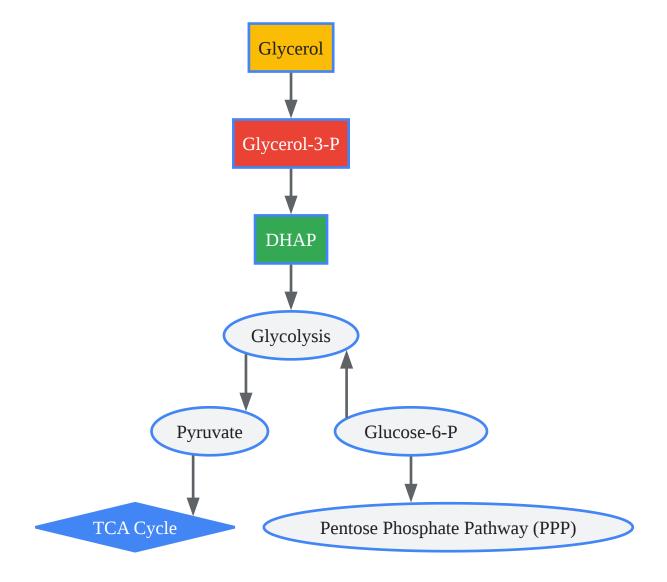
Caption: Metabolic fate of **D-Glycerol-3-13C**.



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Caption: Experimental workflow for 13C Metabolic Flux Analysis.



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Caption: Integration of glycerol metabolism with central carbon metabolism.

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